molecular formula C16H11Cl2N3O B12488976 1-(3,4-Dichlorophenyl)-3-quinolin-5-ylurea

1-(3,4-Dichlorophenyl)-3-quinolin-5-ylurea

Cat. No.: B12488976
M. Wt: 332.2 g/mol
InChI Key: QEXUGTZUYLCIIA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-quinolin-5-ylurea is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a quinolinyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-quinolin-5-ylurea typically involves the reaction of 3,4-dichloroaniline with quinoline-5-isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or platinum may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-quinolin-5-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-quinolin-5-ylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-quinolin-5-ylurea can be compared with other similar compounds, such as:

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as an herbicide.

    N-(3,4-Dichlorophenyl)-N’-methylurea: Studied for its potential as an antimicrobial agent.

    4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Investigated for their pharmacological properties

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.

Properties

Molecular Formula

C16H11Cl2N3O

Molecular Weight

332.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-quinolin-5-ylurea

InChI

InChI=1S/C16H11Cl2N3O/c17-12-7-6-10(9-13(12)18)20-16(22)21-15-5-1-4-14-11(15)3-2-8-19-14/h1-9H,(H2,20,21,22)

InChI Key

QEXUGTZUYLCIIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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